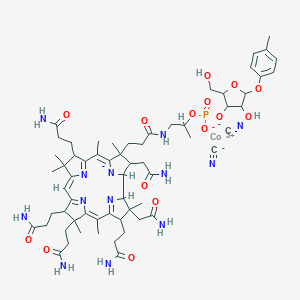
4-Cresolylcobamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cresolylcobamide, also known as 4-Cbi, is a cobamide derivative that has been extensively studied for its potential applications in biochemistry and medicine. This compound is a synthetic analog of vitamin B12, and it has been shown to have a variety of physiological and biochemical effects.
科学研究应用
4-Cresolylcobamide has been extensively studied for its potential applications in biochemistry and medicine. One of the primary applications of 4-Cresolylcobamide is as a cofactor for enzymes that are involved in the metabolism of various compounds. For example, 4-Cresolylcobamide has been shown to be a cofactor for the enzyme methionine synthase, which is involved in the synthesis of methionine from homocysteine.
作用机制
The mechanism of action of 4-Cresolylcobamide is not well understood, but it is believed to involve the binding of the compound to enzymes that require cobalamin as a cofactor. Once bound, 4-Cresolylcobamide can facilitate the transfer of methyl groups between compounds, which is essential for various biochemical processes.
生化和生理效应
4-Cresolylcobamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the activity of methionine synthase, which can lead to increased methionine synthesis. Additionally, 4-Cresolylcobamide has been shown to increase the activity of other enzymes that are involved in the metabolism of various compounds.
实验室实验的优点和局限性
One of the primary advantages of using 4-Cresolylcobamide in lab experiments is its stability and solubility. This compound is highly soluble in water, which makes it easy to work with in the laboratory. Additionally, it is stable under a variety of conditions, which makes it ideal for use in long-term experiments.
One of the limitations of using 4-Cresolylcobamide in lab experiments is its cost. This compound is relatively expensive, which can limit its use in large-scale experiments. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 4-Cresolylcobamide. One area of research could involve the development of new synthetic methods for 4-Cresolylcobamide that are more cost-effective. Additionally, further research could be conducted to better understand the mechanism of action of 4-Cresolylcobamide and its potential applications in medicine. Finally, research could be conducted to explore the potential use of 4-Cresolylcobamide as a diagnostic tool for certain diseases.
In conclusion, 4-Cresolylcobamide is a cobamide derivative that has been extensively studied for its potential applications in biochemistry and medicine. It is a stable and highly soluble compound that can be used as a cofactor for enzymes involved in the metabolism of various compounds. While its mechanism of action is not well understood, 4-Cresolylcobamide has been shown to have a variety of biochemical and physiological effects. While it has some limitations, there are several future directions for research on 4-Cresolylcobamide that could lead to new discoveries and applications in the field of biochemistry and medicine.
合成方法
The synthesis of 4-Cresolylcobamide involves the reaction of 4-cresol with cobinamide, which is a cobalt-containing compound. This reaction results in the formation of 4-Cresolylcobamide, which is a stable and highly soluble compound. The synthesis of 4-Cresolylcobamide is relatively simple, and it can be performed using standard laboratory equipment.
属性
CAS 编号 |
119637-75-1 |
|---|---|
产品名称 |
4-Cresolylcobamide |
分子式 |
C62H86CoN13O15P- |
分子量 |
1343.3 g/mol |
IUPAC 名称 |
1-[3-[(4Z,9Z,14Z)-2,18-bis(2-amino-2-oxoethyl)-7,12,13,17-tetrakis(3-amino-3-oxopropyl)-3,5,8,8,13,15,18-heptamethyl-1,2,7,12,17,19-hexahydrocorrin-21-id-3-yl]propanoylamino]propan-2-yl [4-hydroxy-2-(hydroxymethyl)-5-(4-methylphenoxy)oxolan-3-yl] phosphate;cobalt(3+);dicyanide |
InChI |
InChI=1S/C60H88N11O15P.2CN.Co/c1-29-10-12-33(13-11-29)83-56-51(80)52(39(28-72)84-56)86-87(81,82)85-30(2)27-67-47(79)21-23-59(8)37(24-45(65)77)50-55-60(9,26-46(66)78)36(16-19-43(63)75)49(70-55)32(4)53-58(7,22-20-44(64)76)34(14-17-41(61)73)38(68-53)25-40-57(5,6)35(15-18-42(62)74)48(69-40)31(3)54(59)71-50;2*1-2;/h10-13,25,30,34-37,39,50-52,55-56,72,80H,14-24,26-28H2,1-9H3,(H15,61,62,63,64,65,66,67,68,69,70,71,73,74,75,76,77,78,79,81,82);;;/q;2*-1;+3/p-2 |
InChI 键 |
ZFWXJHJHLMIQPY-UHFFFAOYSA-L |
手性 SMILES |
CC1=CC=C(C=C1)OC2C(C(C(O2)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\3(C(C4C5C(C(C(=N5)/C(=C\6/C(C(C(=N6)/C=C\7/C(C(C(=N7)/C(=C3\[N-]4)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CCC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)CC(=O)N)C)O.[C-]#N.[C-]#N.[Co+3] |
SMILES |
CC1=CC=C(C=C1)OC2C(C(C(O2)CO)OP(=O)([O-])OC(C)CNC(=O)CCC3(C(C4C5C(C(C(=N5)C(=C6C(C(C(=N6)C=C7C(C(C(=N7)C(=C3[N-]4)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CCC(=O)N)C)CCC(=O)N)(C)CC(=O)N)CC(=O)N)C)O.[C-]#N.[C-]#N.[Co+3] |
规范 SMILES |
CC1=CC=C(C=C1)OC2C(C(C(O2)CO)OP(=O)([O-])OC(C)CNC(=O)CCC3(C(C4C5C(C(C(=N5)C(=C6C(C(C(=N6)C=C7C(C(C(=N7)C(=C3[N-]4)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CCC(=O)N)C)CCC(=O)N)(C)CC(=O)N)CC(=O)N)C)O.[C-]#N.[C-]#N.[Co+3] |
同义词 |
4-cresolylcobamide p-CSCB |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



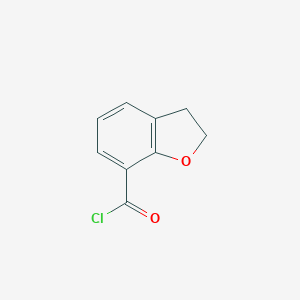
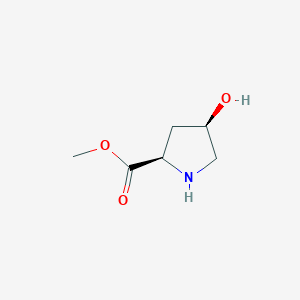
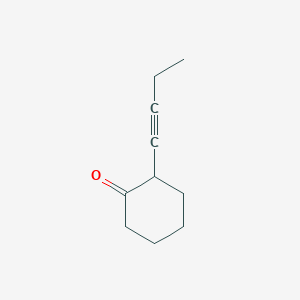
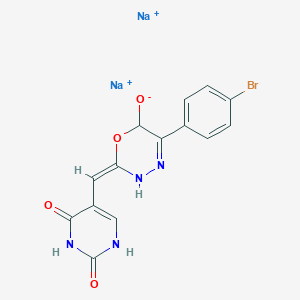
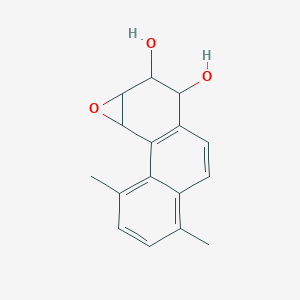
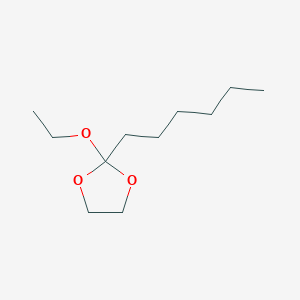
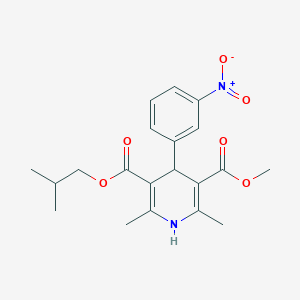
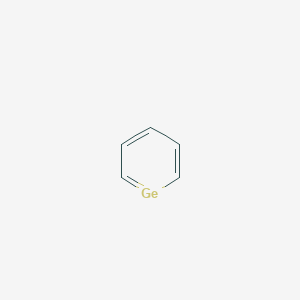
![[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate](/img/structure/B53550.png)
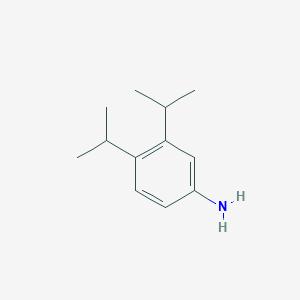
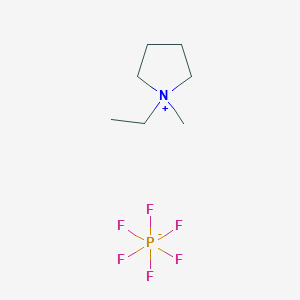
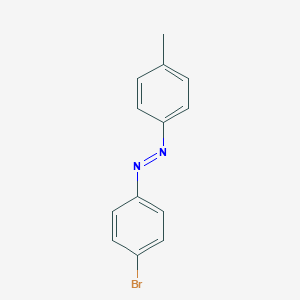
![4-[(Dimethylamino)(dimethyl)silyl]butanenitrile](/img/structure/B53559.png)
![3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B53560.png)